4-Bromo-2-methoxybiphenyl
Overview
Description
4-Bromo-2-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is substituted by a bromine atom and another by a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybiphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Biphenyl derivatives with various substituents.
Scientific Research Applications
4-Bromo-2-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybiphenyl depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atom and methoxy group influence its reactivity and the types of reactions it can undergo .
Comparison with Similar Compounds
- 4-Bromo-4’-methoxybiphenyl
- 2-Bromo-4’-methoxybiphenyl
- 4-Bromo-2,5-dimethoxybiphenyl
Comparison: 4-Bromo-2-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl ring. This positioning affects its reactivity and the types of reactions it can undergo compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIJSSRWLYNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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